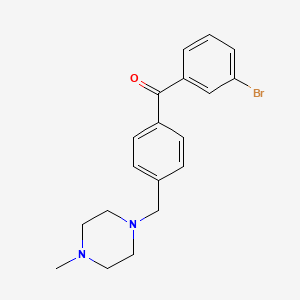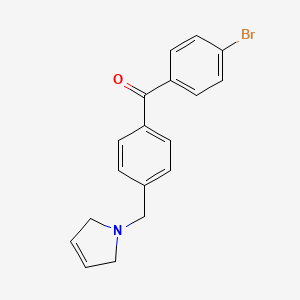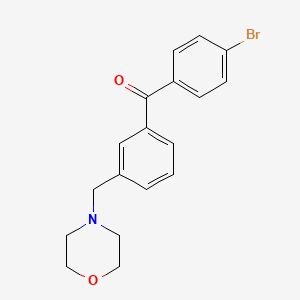
3'-溴-4'-氯-4-(5,5-二甲基-1,3-二氧六环-2-基)丁酰苯酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3’-Bromo-4’-chloro-4-(5,5-dimethyl-1,3-dioxan-2-YL)butyrophenone is an organic compound characterized by its complex structure, which includes bromine, chlorine, and a dioxane ring
科学研究应用
Chemistry
In organic synthesis, 3’-Bromo-4’-chloro-4-(5,5-dimethyl-1,3-dioxan-2-YL)butyrophenone serves as a versatile intermediate for the synthesis of more complex molecules. Its halogenated aromatic ring allows for further functionalization through various substitution reactions.
Biology and Medicine
This compound’s structure suggests potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. The presence of the dioxane ring and halogen atoms can influence the compound’s biological activity, making it a candidate for drug development.
Industry
In the industrial sector, this compound could be used in the production of specialty chemicals, including agrochemicals and materials science applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Bromo-4’-chloro-4-(5,5-dimethyl-1,3-dioxan-2-YL)butyrophenone typically involves multiple steps:
Formation of the Dioxane Ring: The dioxane ring can be synthesized through the acid-catalyzed reaction of acetone with formaldehyde, forming 5,5-dimethyl-1,3-dioxane.
Halogenation: The aromatic ring is brominated and chlorinated using bromine and chlorine in the presence of a suitable catalyst, such as iron(III) chloride.
Coupling Reaction: The halogenated aromatic compound is then coupled with the dioxane derivative through a Friedel-Crafts acylation reaction, using aluminum chloride as a catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory procedures with considerations for safety, cost, and efficiency. Continuous flow reactors might be employed to ensure consistent quality and yield.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dioxane ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The bromine and chlorine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea.
Major Products
Oxidation: Oxidized derivatives of the dioxane ring.
Reduction: Alcohol derivatives of the original compound.
Substitution: Various substituted phenones depending on the nucleophile used.
作用机制
The mechanism by which 3’-Bromo-4’-chloro-4-(5,5-dimethyl-1,3-dioxan-2-YL)butyrophenone exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The halogen atoms can enhance binding affinity through halogen bonding, while the dioxane ring can influence the compound’s pharmacokinetic properties.
相似化合物的比较
Similar Compounds
3’-Bromo-4’-chloroacetophenone: Similar in structure but lacks the dioxane ring.
4-(5,5-Dimethyl-1,3-dioxan-2-YL)butyrophenone: Similar but without the halogen atoms.
Uniqueness
3’-Bromo-4’-chloro-4-(5,5-dimethyl-1,3-dioxan-2-YL)butyrophenone is unique due to the combination of its halogenated aromatic ring and the dioxane ring
属性
IUPAC Name |
1-(3-bromo-4-chlorophenyl)-4-(5,5-dimethyl-1,3-dioxan-2-yl)butan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20BrClO3/c1-16(2)9-20-15(21-10-16)5-3-4-14(19)11-6-7-13(18)12(17)8-11/h6-8,15H,3-5,9-10H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTIWLMHMBRSJQD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC(OC1)CCCC(=O)C2=CC(=C(C=C2)Cl)Br)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20BrClO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30646071 |
Source


|
| Record name | 1-(3-Bromo-4-chlorophenyl)-4-(5,5-dimethyl-1,3-dioxan-2-yl)butan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30646071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
375.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898757-23-8 |
Source


|
| Record name | 1-(3-Bromo-4-chlorophenyl)-4-(5,5-dimethyl-1,3-dioxan-2-yl)butan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30646071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
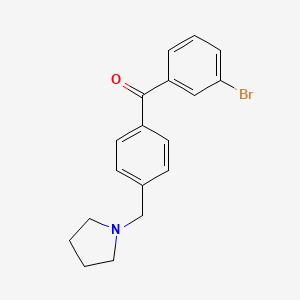




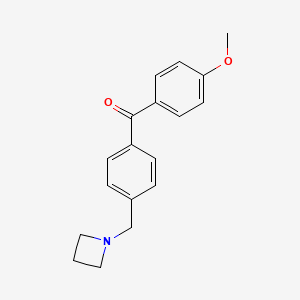
![3-Bromo-4'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone](/img/structure/B1293290.png)

